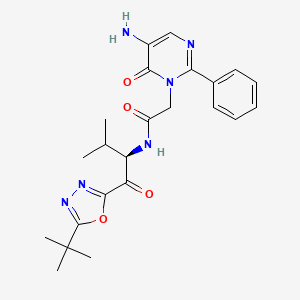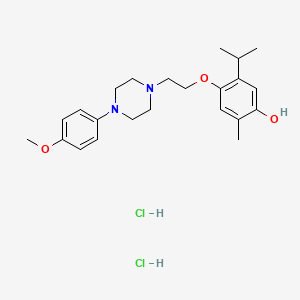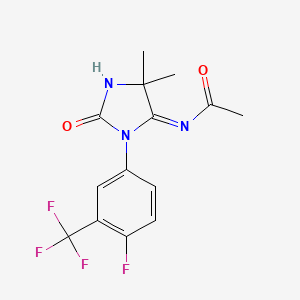
Freselestat, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Freselestat, ®-, also known as ONO-6818, is a potent and orally active inhibitor of neutrophil elastase. Neutrophil elastase is an enzyme involved in the inflammatory response, and its overactivity can lead to tissue damage. Freselestat has been investigated for its potential therapeutic applications in conditions such as chronic obstructive pulmonary disease (COPD) and acute lung injury .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Freselestat involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of Freselestat follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure consistency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Freselestat undergoes several types of chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of specific functional groups to achieve desired properties.
Substitution: Replacement of functional groups with others to modify the compound’s activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions include various derivatives of Freselestat with modified functional groups, which can be further tested for their biological activity and therapeutic potential .
Aplicaciones Científicas De Investigación
Freselestat has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in modulating inflammatory responses and reducing tissue damage.
Medicine: Explored as a potential therapeutic agent for conditions like chronic obstructive pulmonary disease and acute lung injury.
Industry: Utilized in the development of anti-inflammatory drugs and as a reference compound in pharmaceutical research .
Mecanismo De Acción
Freselestat exerts its effects by inhibiting the activity of neutrophil elastase, an enzyme that breaks down elastin and other proteins in the extracellular matrix. By binding to the active site of neutrophil elastase, Freselestat prevents the enzyme from degrading its substrates, thereby reducing inflammation and tissue damage. This mechanism involves the interaction with specific molecular targets and pathways, including the reduction of interleukin 8 production and the formation of the complement membrane attack complex .
Comparación Con Compuestos Similares
Similar Compounds
Sivelestat: Another neutrophil elastase inhibitor with similar anti-inflammatory properties.
Alvelestat: A compound with a similar mechanism of action but different chemical structure.
Elafin: A naturally occurring inhibitor of neutrophil elastase with potential therapeutic applications
Uniqueness of Freselestat
Freselestat is unique in its high selectivity and potency as a neutrophil elastase inhibitor. It exhibits over 100-fold less activity against other proteases such as trypsin, pancreatic elastase, and collagenase, making it a highly specific inhibitor. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential .
Propiedades
| 208848-13-9 | |
Fórmula molecular |
C23H28N6O4 |
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
2-(5-amino-6-oxo-2-phenylpyrimidin-1-yl)-N-[(2R)-1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-3-methyl-1-oxobutan-2-yl]acetamide |
InChI |
InChI=1S/C23H28N6O4/c1-13(2)17(18(31)20-27-28-22(33-20)23(3,4)5)26-16(30)12-29-19(14-9-7-6-8-10-14)25-11-15(24)21(29)32/h6-11,13,17H,12,24H2,1-5H3,(H,26,30)/t17-/m1/s1 |
Clave InChI |
YSIHYROEMJSOAS-QGZVFWFLSA-N |
SMILES isomérico |
CC(C)[C@H](C(=O)C1=NN=C(O1)C(C)(C)C)NC(=O)CN2C(=NC=C(C2=O)N)C3=CC=CC=C3 |
SMILES canónico |
CC(C)C(C(=O)C1=NN=C(O1)C(C)(C)C)NC(=O)CN2C(=NC=C(C2=O)N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





